

Calculating correct molarity for L(-)-Norepinephrine bitartrate monohydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*(-)-Norepinephrine bitartrate

Cat. No.: B8794434

[Get Quote](#)

Technical Support Center: L(-)-Norepinephrine Bitartrate Monohydrate

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for accurately calculating the molarity of solutions prepared with **L(-)-Norepinephrine bitartrate monohydrate**.

Frequently Asked Questions (FAQs)

Q1: What is the difference between L(-)-Norepinephrine free base, **L(-)-Norepinephrine bitartrate**, and **L(-)-Norepinephrine bitartrate monohydrate**?

A: These are three different forms of the same active compound, and the key distinction is their molecular weight, which is critical for accurate solution preparation.

- **L(-)-Norepinephrine (Free Base):** This is the active molecule itself without any counter-ions or water molecules.
- **L(-)-Norepinephrine Bitartrate:** This is a salt form where L(-)-Norepinephrine is combined with bitartrate. Salts are often used in pharmaceuticals to improve the stability and solubility of the active compound.
- **L(-)-Norepinephrine Bitartrate Monohydrate:** This is the bitartrate salt form with one molecule of water (a monohydrate) incorporated into its crystal structure. This is often the

most stable form for storage and handling.

It is crucial to use the molecular weight of the specific form you are weighing to ensure the final concentration of the active L(-)-Norepinephrine is correct.

Q2: Why can't I just use the molecular weight of L(-)-Norepinephrine for my calculations?

A: When you weigh **L(-)-Norepinephrine bitartrate** monohydrate powder, a significant portion of that mass is composed of the bitartrate and water molecule, not just the active L(-)-Norepinephrine. Using the molecular weight of the free base (169.18 g/mol) instead of the monohydrate salt (337.28 g/mol) will result in a solution with a much lower concentration of the active compound than intended, leading to inaccurate and unreliable experimental results.

Q3: How do I correctly calculate the mass of **L(-)-Norepinephrine bitartrate** monohydrate needed for a solution of a specific molarity?

A: The key is to use the full molecular weight of the **L(-)-Norepinephrine bitartrate** monohydrate compound in the standard molarity formula. Since the molar ratio of the active compound to the salt form is 1:1, a 1 M solution of the salt will provide a 1 M concentration of L(-)-Norepinephrine.

The Formula: Mass (g) = Desired Molarity of L(-)-Norepinephrine (mol/L) × Final Volume (L) × Molecular Weight of **L(-)-Norepinephrine Bitartrate** Monohydrate (g/mol)

Example Calculation: To prepare 10 mL of a 10 mM stock solution of L(-)-Norepinephrine:

- Desired Molarity: 10 mM = 0.010 mol/L
- Final Volume: 10 mL = 0.010 L
- Molecular Weight: 337.28 g/mol [1][2][3][4]
- Calculation: Mass = 0.010 mol/L × 0.010 L × 337.28 g/mol = 0.0033728 g
- Convert to Milligrams: 0.0033728 g × 1000 mg/g = 3.37 mg

You would need to weigh 3.37 mg of **L(-)-Norepinephrine bitartrate** monohydrate and dissolve it in a final volume of 10 mL to achieve a 10 mM solution of L(-)-Norepinephrine.

Quantitative Data Summary

For accurate calculations, refer to the molecular weights of the different forms of L(-)-Norepinephrine presented in the table below.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Notes
L(-)-Norepinephrine (Free Base)	C ₈ H ₁₁ NO ₃	169.18[5][6]	The active compound.
L(-)-Norepinephrine Bitartrate (Anhydrous)	C ₁₂ H ₁₇ NO ₉	319.26[7][8]	Salt form without water.
L(-)-Norepinephrine Bitartrate Monohydrate	C ₈ H ₁₁ NO ₃ · C ₄ H ₆ O ₆ · H ₂ O	337.28[1][2][3][4]	Salt form with one water molecule. Use this for calculations if it is the form you are weighing.

Troubleshooting Guide

Q: My experimental results are inconsistent or weaker than expected. What could be the cause?

A: An incorrect solution concentration is a common cause.

- Verify Molecular Weight: Double-check that you used the molecular weight for the monohydrate salt form (337.28 g/mol) and not the free base or anhydrous salt. This is the most frequent error.
- Check Compound Stability: Catecholamines like norepinephrine can be sensitive to light, oxygen, and repeated freeze-thaw cycles. Ensure your stock solution was stored properly (protected from light, aliquoted, at -20°C or -80°C) and is not expired.
- Ensure Complete Dissolution: Confirm that all the powder was fully dissolved before making the final volume adjustment. Incomplete dissolution will lower the actual concentration.

Q: The **L(-)-Norepinephrine bitartrate** monohydrate powder is not dissolving. What should I do?

A:

- Consult the Datasheet: Always check the manufacturer's certificate of analysis or product datasheet for recommended solvents. This compound is generally soluble in water.
- Use Gentle Agitation: Try vortexing or sonicating the solution briefly.
- Adjust pH: The solubility of norepinephrine can be pH-dependent. The datasheet may recommend a specific pH range for optimal solubility and stability.

Detailed Experimental Protocol

Objective: To prepare a 10 mM stock solution of L(-)-Norepinephrine.

Materials:

- **L(-)-Norepinephrine bitartrate** monohydrate (MW = 337.28 g/mol)
- Analytical balance
- Appropriate solvent (e.g., sterile, nuclease-free water or a buffer like PBS)
- Calibrated pipettes
- 15 mL conical tube or volumetric flask
- Vortex mixer
- Light-blocking microcentrifuge tubes for aliquoting

Methodology:

- Calculate the Required Mass: Using the formula $\text{Mass (mg)} = \text{Molarity (mM)} \times \text{Volume (mL)} \times \text{MW (g/mol)} / 1000$, calculate the mass needed. For 10 mL of a 10 mM solution: $\text{Mass} = 10 \text{ mM} \times 10 \text{ mL} \times 337.28 / 1000 = 3.37 \text{ mg}$

- Weigh the Compound: Carefully weigh out 3.37 mg of **L(-)-Norepinephrine bitartrate monohydrate** powder using an analytical balance.
- Dissolve the Compound: Transfer the powder to a 15 mL conical tube. Add approximately 8 mL of the chosen solvent.
- Mix Thoroughly: Close the tube securely and vortex until the powder is completely dissolved. Visually inspect to ensure no solid particles remain.
- Adjust to Final Volume: Carefully add solvent to bring the total volume of the solution to exactly 10 mL.
- Final Mix and Aliquot: Invert the tube several times to ensure the solution is homogeneous. Dispense the stock solution into smaller, light-blocking microcentrifuge tubes (e.g., 100 µL aliquots).
- Storage: Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Molarity Calculation Workflow

The following diagram illustrates the logical workflow for selecting the correct molecular weight to ensure an accurate final concentration of L(-)-Norepinephrine.

[Click to download full resolution via product page](#)

Caption: Workflow for selecting the correct molecular weight for molarity calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Norepinephrine Bitartrate | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-(-)-Norepinephrine (+)-bitartrate salt monohydrate | C12H19NO10 | CID 24847757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. L-(-)-Norepinephrine bitartrate | C12H17NO9 | CID 11957447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-Norepinephrine (+)-bitartrate | C12H17NO9 | CID 25127519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Calculating correct molarity for L(-)-Norepinephrine bitartrate monohydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8794434#calculating-correct-molarity-for-l-norepinephrine-bitartrate-monohydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com